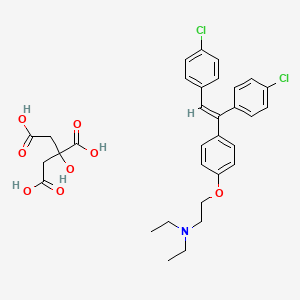

Deschloro-4,4'-dichloro clomiphene citrate

Description

Contextualization within Selective Estrogen Receptor Modulator (SERM) Research

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors, yet exhibit tissue-specific estrogenic or anti-estrogenic effects. nih.gov This dual activity allows for targeted therapeutic applications. Clomiphene citrate (B86180), a triphenylethylene (B188826) derivative, is a prominent SERM used clinically to induce ovulation in anovulatory women. nih.govtci-thaijo.org It functions by competing with estrogen for receptor binding sites in the hypothalamus, which in turn stimulates the release of gonadotropins. synthinkchemicals.com

The biological activity of SERMs is highly dependent on their molecular structure. Clomiphene itself is a mixture of two geometric isomers, enclomiphene (B195052) (the E-isomer) and zuclomiphene (B94539) (the Z-isomer), which possess different estrogenic and anti-estrogenic profiles. tci-thaijo.org The study of clomiphene analogs and impurities, such as Deschloro-4,4'-dichloro clomiphene citrate, is crucial for understanding the structure-activity relationships within this class of drugs and for ensuring the safety and efficacy of the parent compound.

Significance as a Clomiphene Analog and Related Impurity in Academic Investigations

This compound is recognized in pharmacopeial standards as "Clomiphene EP Impurity E". o2hdiscovery.cosynzeal.comsynthinkchemicals.comdaicelpharmastandards.com Impurities in pharmaceutical preparations can arise during the synthesis, storage, or degradation of the active pharmaceutical ingredient (API). barpetaogs.co.in The presence of impurities, even in small amounts, can potentially impact the efficacy and safety of a drug. Therefore, their identification, synthesis, and characterization are critical aspects of pharmaceutical research and quality control.

Overview of Current Research Landscape and Unaddressed Questions

The current research landscape for this compound is largely confined to its role as a chemical reference standard for analytical purposes. While extensive research exists on the pharmacology of clomiphene citrate and its primary isomers, there is a notable lack of published studies specifically investigating the biological activity of this compound.

Several key questions remain unaddressed in the scientific literature:

What is the specific binding affinity of this compound for estrogen receptors (ERα and ERβ)?

Does this compound exhibit estrogenic, anti-estrogenic, or mixed agonist/antagonist activity in various estrogen-responsive tissues?

What is the metabolic fate of this compound in vivo?

Does its presence as an impurity have any discernible impact on the therapeutic efficacy or side-effect profile of clomiphene citrate?

Answering these questions through dedicated pharmacological studies would provide a more complete understanding of the structure-activity relationships of clomiphene analogs and the potential implications of this specific impurity in a clinical context.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Name | 2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | drugbank.com |

| Synonyms | Clomiphene EP Impurity E, Deschloro-4,4'-dichloro Clomiphene (E/Z Mixture) | daicelpharmastandards.comnih.gov |

| CAS Number | 117884-83-0 | nih.gov |

| Molecular Formula | C26H27Cl2NO • C6H8O7 | nih.gov |

| Molecular Weight | 632.53 g/mol | nih.gov |

Related Clomiphene Compounds in Research

The study of clomiphene extends to its various isomers and metabolites, which have been investigated for their distinct biological activities.

| Compound | Key Research Findings |

| Enclomiphene (E-clomiphene) | Primarily possesses anti-estrogenic properties. nih.gov |

| Zuclomiphene (Z-clomiphene) | Exhibits both estrogenic and anti-estrogenic effects, and has a longer half-life than enclomiphene. nih.govnih.gov |

| 4-Hydroxyclomiphene (B10858560) | A metabolite of clomiphene with potent estrogen receptor antagonistic activity. |

| N-Desethylclomiphene | Another metabolite of clomiphene. |

Properties

Molecular Formula |

C32H35Cl2NO8 |

|---|---|

Molecular Weight |

632.5 g/mol |

IUPAC Name |

2-[4-[(Z)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19+; |

InChI Key |

FMWQEUHCTXAKDS-MGXPCBRFSA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Characterization Methodologies

The formation and characterization of Deschloro-4,4'-dichloro clomiphene citrate (B86180) are critical aspects of quality control in the manufacturing of clomiphene citrate. Understanding its synthetic origins and stereochemistry is essential for developing effective control strategies.

Synthetic Pathways and Derivatization Strategies

The synthesis of clomiphene citrate typically begins with precursor molecules that are subjected to a series of chemical reactions, including dehydration and chlorination. The parent clomiphene molecule is chemically named 2-[4-(2-Chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine. daicelpharmastandards.com

The formation of Deschloro-4,4'-dichloro clomiphene citrate as an impurity can occur if the starting materials or intermediates are improperly substituted. Specifically, the reaction mechanism may involve a precursor where the two phenyl rings are chlorinated at the 4 and 4' positions, and the subsequent reaction sequence omits the chlorination step at the ethenyl group. The name "Deschloro-4,4'-dichloro" indicates the absence of the chlorine atom on the ethylene (B1197577) bridge and the presence of two chlorine atoms on the phenyl rings. This compound is listed in the European Pharmacopoeia (EP) as "Clomiphene EP Impurity E". clearsynth.com

Stereochemical Considerations in Synthesis, Including E/Z Isomerism

A defining characteristic of triphenylethylene (B188826) derivatives like clomiphene and its analogs is the existence of geometric isomers, designated as E (entgegen, or trans) and Z (zusammen, or cis). docbrown.infowikipedia.org This isomerism arises from the restricted rotation around the central carbon-carbon double bond, leading to different spatial arrangements of the substituent groups. docbrown.info

Z-isomer (zuclomiphene): In this configuration, the higher priority groups (based on Cahn-Ingold-Prelog rules) are on the same side of the double bond. docbrown.info

E-isomer (enclomiphene): Here, the higher priority groups are on opposite sides of the double bond. docbrown.info

The synthesis of Deschloro-4,4'-dichloro clomiphene results in a mixture of both E and Z isomers. clearsynth.comaxios-research.com The ratio of these isomers can be influenced by the specific reaction conditions and the synthetic pathway chosen. google.com The separation and quantification of these individual isomers are crucial for quality control and are typically achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govfiu.edu

Investigative Synthesis of Isomers and Related Analogs

To properly identify and quantify impurities in a final pharmaceutical product, pure reference standards of these impurities are required. synthinkchemicals.com Therefore, compounds like this compound are often deliberately synthesized in a laboratory setting. daicelpharmastandards.com This investigative synthesis allows for the generation of sufficient quantities of the pure E and Z isomers for use as analytical standards. These standards are essential for validating analytical methods designed to detect and measure impurity levels in bulk clomiphene citrate. axios-research.comsynthinkchemicals.com

Formation as a Byproduct or Process-Related Impurity in Clomiphene Citrate Synthesis

Impurities in active pharmaceutical ingredients can arise from various sources, including the starting materials, intermediates, or side reactions that occur during the synthesis. daicelpharmastandards.com They can also form as degradation products during storage, especially under stress conditions like exposure to acid, base, heat, or light. amazonaws.comjournalajocs.comopenaccessjournals.com this compound is identified as "Clomiphene EP Impurity E," confirming its status as a recognized process-related impurity. clearsynth.com Its presence and concentration are strictly monitored to ensure the quality, safety, and efficacy of the final clomiphene citrate drug product. The control of such impurities within acceptable limits is a key regulatory requirement. daicelpharmastandards.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

A suite of sophisticated analytical methods is necessary to confirm the structure of this compound and to quantify its presence in pharmaceutical samples.

Spectroscopic Characterization Methods for this compound

The definitive identification of chemical structures, including impurities, relies heavily on spectroscopic techniques. While specific spectra for this compound are not widely published in detail, the characterization process would follow standard protocols for similar organic molecules. nih.govresearchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound. For Deschloro-4,4'-dichloro clomiphene (free base), the expected molecular formula is C₂₆H₂₇Cl₂NO, corresponding to a molecular weight of approximately 440.4 g/mol . synthinkchemicals.comsynthinkchemicals.com High-resolution mass spectrometry (HR-MS) would be used to confirm the exact mass and elemental formula, while tandem MS (MS/MS) would reveal fragmentation patterns that help to piece together the molecule's structure. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique used for the separation, detection, and quantification of clomiphene and its related impurities. openaccessjournals.comresearchgate.net Stability-indicating HPLC methods are developed and validated to separate the active ingredient from all potential impurities and degradation products, ensuring that the purity of the drug can be accurately assessed over its shelf life. amazonaws.comgerpac.eu The method would be able to resolve the E and Z isomers of both clomiphene and Deschloro-4,4'-dichloro clomiphene. nih.gov

Table 1: Chemical and Analytical Data for Deschloro-4,4'-dichloro Clomiphene

| Property | Value | Source(s) |

|---|---|---|

| Synonym | Clomiphene EP Impurity E | clearsynth.com |

| Chemical Formula (Free Base) | C₂₆H₂₇Cl₂NO | axios-research.comsynthinkchemicals.com |

| Molecular Weight (Free Base) | 440.4 g/mol | synthinkchemicals.com |

| Chemical Formula (Citrate Salt) | C₃₂H₃₅Cl₂NO₈ | |

| Molecular Weight (Citrate Salt) | 632.53 g/mol | |

| CAS Number (Mixture) | 117884-82-9 | axios-research.com |

| CAS Number (Citrate Salt) | 117884-83-0 | clearsynth.com |

| Isomerism | Exists as a mixture of E and Z isomers | clearsynth.comaxios-research.com |

Table 2: List of Compounds

| Compound Name | |

|---|---|

| This compound | |

| Clomiphene citrate | |

| Enclomiphene (B195052) (E-clomiphene) | |

| Zuclomiphene (B94539) (Z-clomiphene) | |

| 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol |

Chromatographic Purity and Impurity Profiling Methodologies (e.g., HPLC, LC-MS/MS)

The determination of purity and the identification of related substances are critical aspects of chemical analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of non-volatile compounds. For this compound, reference standards often specify a purity of over 95% as determined by HPLC. lgcstandards.com Reversed-phase HPLC methods are commonly employed for clomiphene and its analogues, utilizing columns such as C18 or C4. google.comresearchgate.net The separation is achieved by the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often containing additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is invaluable for impurity profiling, as it can detect and identify trace-level impurities and degradation products. rsc.org In the context of clomiphene-related compounds, LC-MS/MS methods are used to quantify isomers and metabolites in complex biological matrices like plasma. nih.govnih.gov The analysis is often performed on a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source in the positive ion mode, which is well-suited for nitrogen-containing compounds like this compound. nih.govdshs-koeln.de

The following table summarizes various chromatographic conditions reported for the analysis of clomiphene and its related compounds, which are applicable to this compound.

| Technique | Column | Mobile Phase | Detector | Application | Reference |

| HPLC-UV | OYSTER BDS C4 (250mm x 4.6mm, 5µm) | 0.2 M Potassium dihydrogen Phosphate: Acetonitrile (50:50 v/v), pH 3.2 | UV (290 nm) | Estimation of E and Z Isomers | researchgate.net |

| HPLC-UV | Phenomenex Jupiter-C4 (250x4.6 mm, 5 μm) | Methanol, Water, Triethylamine, pH 2.5 with Phosphoric acid | UV (234 & 292 nm) | Monitoring chlorination step | google.com |

| LC-MS | Luna C18 | Methanol:Water (70:30 v/v) with 0.05% Trifluoroacetic acid | Mass Spectrometry | Determination of isomers in plasma | nih.govresearchgate.net |

| HPLC-MS/MS | ZORBAX Eclipse plus C18 (1.8 μm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | ESI-Tandem MS | Quantification of isomers and metabolites | nih.gov |

| LC-MS/MS | Xterra C18 (2.1x125 mm, 5μm) | Gradient of Acetonitrile and 0.1% Formic acid | ESI-Triple Quadrupole MS | Metabolism study | dshs-koeln.de |

Chiral Separation and Isomer-Specific Analytical Approaches

This compound is sold as an E/Z mixture, referring to its geometric isomers. clearsynth.comlgcstandards.com Geometric isomers arise from restricted rotation around a carbon-carbon double bond, in this case, the central bond of the ethenyl group. These isomers, like the related zuclomiphene (Z-isomer) and enclomiphene (E-isomer) of clomiphene, can have different spatial arrangements and, consequently, may exhibit distinct biological and pharmacological properties. chromatographyonline.com Therefore, their separation and specific analysis are of high importance.

Analytical approaches for separating clomiphene isomers are well-established and serve as a model for this compound. HPLC is the predominant method for this purpose. The separation can be achieved on standard reversed-phase columns (e.g., C18) under optimized conditions, but achieving baseline resolution often requires specific mobile phase modifiers or specialized columns. nih.gov For instance, one study reported the successful separation of clomiphene's E- and Z-isomers using methenamine (B1676377) as a mobile phase modifier in HPLC. nih.govfiu.edu

For more challenging separations, chiral stationary phases (CSPs) are employed. Polysaccharide-based columns are among the most widely used CSPs for separating a broad range of chiral compounds. chromatographyonline.com The principle behind this separation involves the formation of transient diastereomeric complexes between the isomers and the chiral stationary phase. sigmaaldrich.com Differences in the stability of these complexes lead to different retention times, allowing for their separation. sigmaaldrich.com The choice of stationary phase, mobile phase composition (including the organic solvent and any additives), and temperature all play a crucial role in optimizing selectivity and achieving resolution. chromatographyonline.com

The table below details analytical approaches specifically targeting the separation of clomiphene isomers.

| Technique | Column/Stationary Phase | Mobile Phase / Modifier | Key Finding | Reference |

| HPLC | Not Specified | Methenamine as modifier | Effective separation of E- and Z-isomers of clomiphene citrate. | nih.govfiu.edu |

| LC-MS | Luna C18 | Methanol:Water (70:30 v/v) with 0.05% TFA | Simultaneous determination of zuclomiphene and enclomiphene. | nih.govresearchgate.net |

| HPLC-MS/MS | ZORBAX Eclipse plus C18 (1.8 μm) | Gradient of Acetonitrile and 0.1% Formic Acid in water | Stereoselective quantification of clomiphene and its metabolites. | nih.gov |

| HPLC | OYSTER BDS C4 | Acetonitrile and Phosphate Buffer | Separation of E and Z isomers with distinct retention times (3.65 and 5.36 min). | researchgate.net |

Molecular Interactions and Receptor Pharmacology Preclinical Focus

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction of a ligand with its receptor is the foundational event that dictates its pharmacological profile. For a compound like Deschloro-4,4'-dichloro clomiphene citrate (B86180), its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding) to estrogen receptors (ERs) and other potential binding sites are critical determinants of its biological activity. While specific data for this particular analog is sparse, the extensive research on clomiphene and other SERMs provides a framework for its expected behavior.

Clomiphene citrate itself is known to interact with both estrogen receptor subtypes, ERα and ERβ, and it is anticipated that Deschloro-4,4'-dichloro clomiphene citrate also shares this property. Clomiphene acts as a SERM, exhibiting a mixed profile of estrogen agonist and antagonist activities that are dependent on the specific ER subtype, the cellular context, and the presence of endogenous estrogens. nih.govmdpi.com

In a cell-based transcription assay system, clomiphene citrate demonstrated differential effects on ERα and ERβ. At very low concentrations, it showed estrogenic activity through ERα, while at higher concentrations, it did not. nih.gov Conversely, it did not elicit any estrogenic activity via ERβ across a range of concentrations. nih.gov In the presence of 17β-estradiol, clomiphene citrate acted as an antagonist at ERβ, while its effect on ERα depended on the estradiol (B170435) concentration. nih.gov This dual activity is a hallmark of SERMs and is central to their tissue-selective effects. obgynkey.com

The affinity of clomiphene for ERs is generally lower than that of estradiol. wikipedia.org It is plausible that the structural modification in this compound—the substitution of a chlorine atom on one phenyl ring with another chlorine at the 4-position on the second phenyl ring—would modulate its binding affinity for ERα and ERβ. Studies on other clomiphene analogs have shown that even minor structural changes can significantly alter receptor binding affinity. nih.gov

Table 1: Inferred Binding Characteristics of this compound at Estrogen Receptors This table is based on general characteristics of clomiphene and its analogs, as direct data for this compound is unavailable.

| Receptor Subtype | Expected Interaction Type | Inferred Affinity (Relative to Estradiol) |

| ERα | Mixed Agonist/Antagonist | Lower |

| ERβ | Primarily Antagonist | Lower |

In addition to estrogen receptors, triphenylethylene (B188826) compounds like clomiphene and tamoxifen (B1202) are known to bind with high affinity to a distinct microsomal protein known as the antiestrogen-binding site (AEBS). nih.gov The physiological function of AEBS is not fully elucidated, but it is thought to be involved in mediating some of the effects of antiestrogens that are independent of the estrogen receptor. nih.gov

Research on clomiphene analogs has demonstrated that structural modifications can differentially affect binding to ER and AEBS. For instance, alterations to the diethylaminoethoxy side chain of enclomiphene (B195052) (the trans-isomer of clomiphene) have been shown to either increase or decrease affinity for ER and AEBS independently of each other. nih.gov This suggests that the structural features required for binding to these two sites are different. It is therefore highly probable that this compound also interacts with AEBS, and its specific affinity would be dependent on its unique chemical structure.

Table 2: Relative Binding Affinities of Clomiphene Analogs for Estrogen Receptor (ER) and Antiestrogen-Binding Site (AEBS) This data is from a study on clomiphene analogs and is intended to illustrate the impact of structural changes on binding. Data for this compound is not available. nih.gov

| Compound | Modification from Enclomiphene | Relative Binding Affinity for ER (Estradiol = 100%) | Relative Binding Affinity for AEBS (Tamoxifen = 100%) |

| Enclomiphene | - | 2% | 140% |

| Analog 9599 | Deethylation of side chain | ~0.6-0.7% | ~42-49% |

| Analog 6866 | Diethylaminoproproxy side chain | 6% | 45% |

| Analog 10222 | Ether linkage to amine | 5% | 15% |

Downstream Molecular Signaling Pathways

The binding of this compound to estrogen receptors and the subsequent recruitment of coregulators would initiate a cascade of downstream molecular signaling events, ultimately leading to changes in gene expression and cellular function. The specific pathways affected would depend on the tissue context and the balance of its agonistic and antagonistic activities.

Based on the known actions of clomiphene citrate, one of the key downstream effects is the modulation of the hypothalamic-pituitary-ovarian axis. By blocking estrogen's negative feedback at the hypothalamus, clomiphene leads to an increase in the release of gonadotropins (FSH and LH), which in turn stimulates ovarian follicular development. mdpi.comdrugbank.com

Gene Expression Modulation in Preclinical Cellular Models (e.g., Breast Cancer Cell Lines)

In preclinical studies involving breast cancer cell lines, clomiphene analogs have demonstrated the ability to modulate the expression of genes critical to cancer cell survival and proliferation. For instance, in MCF-7 cells, which are estrogen receptor (ER)-positive, certain clomiphene analogs have been shown to inhibit the transcription of estrogen response element (ERE)-driven reporter genes. This suggests a mechanism of action that involves interference with estrogen-mediated gene expression pathways, which are pivotal for the growth of ER-positive breast cancers.

While direct gene expression profiling data for this compound is not available, studies on the closely related compound, clomiphene citrate, have shown modulation of apoptosis-related genes. In human cumulus cells, treatment with clomiphene citrate led to a four-fold increase in the mRNA expression of the pro-apoptotic gene Bax and a two-fold increase in the expression of superoxide (B77818) dismutase 2 (SOD-2), a gene involved in managing oxidative stress. These changes in gene expression were reversed with the co-administration of estradiol, indicating a competitive interaction at the estrogen receptor level.

The table below summarizes the observed effects of a related clomiphene compound on gene expression in a preclinical model.

| Cell Line/Model | Compound | Gene | Change in Expression |

| Human Cumulus Cells | Clomiphene Citrate | Bax | 4-fold Increase |

| Human Cumulus Cells | Clomiphene Citrate | SOD-2 | 2-fold Increase |

It is important to note that these findings are on a related compound and may not be directly extrapolated to this compound. Further research is required to delineate the specific gene expression signature modulated by this particular analog in breast cancer cell lines.

Cellular Proliferation and Growth Inhibition Mechanisms in Vitro

The antiproliferative activity of clomiphene analogs has been evaluated in various breast cancer cell lines, demonstrating a range of potencies and selectivities. A comprehensive study of 63 triphenylethylene compounds, including numerous clomiphene analogs, assessed their ability to inhibit the proliferation of MCF-7 (ER-positive), LY2 (ER-positive, tamoxifen-resistant), and MDA-MB-231 (ER-negative) breast cancer cells.

The findings from this large-scale screening revealed that 23 of the analogs exhibited significant antiproliferative activity against MCF-7 cells, with IC50 values of less than or equal to 1 µM. A smaller subset of 11 analogs was active against the tamoxifen-resistant LY2 cell line. Notably, none of the tested clomiphene analogs showed activity against the ER-negative MDA-MB-231 cell line, suggesting that their primary mechanism of growth inhibition is dependent on the presence of the estrogen receptor.

Two particularly potent analogs identified in this study were designated as analog 46 and analog 57. These compounds were found to be four to five times more effective at inhibiting cellular proliferation than tamoxifen in the MCF-7 cell line. The antiproliferative effects of several of the E isomers of these analogs could be reversed by the addition of estradiol, further supporting an ER-mediated mechanism of action.

The following table provides a summary of the antiproliferative activity of clomiphene analogs in different breast cancer cell lines.

| Cell Line | Estrogen Receptor Status | Number of Active Analogs (IC50 ≤ 1 µM) |

| MCF-7 | Positive | 23 |

| LY2 (Tamoxifen-Resistant) | Positive | 11 |

| MDA-MB-231 | Negative | 0 |

These data underscore the importance of the estrogen receptor in the mechanism of action of this class of compounds and suggest that this compound would likely exhibit similar selectivity for ER-positive breast cancer cells.

Investigating Apoptosis and Cell Cycle Regulation in Preclinical Models

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. While specific data on this compound is lacking, studies on structurally related compounds provide insights into potential mechanisms of apoptosis and cell cycle regulation.

One study on a dichlorinated cyclopropane (B1198618) analog of clomiphene, referred to as Analog II, demonstrated its ability to induce apoptosis in multiple breast cancer cell lines, including MCF-7, MCF-7/LY2, and MDA-MB-231. nih.gov This was evidenced by nuclear fragmentation and the appearance of high molecular weight DNA fragments, which are hallmarks of apoptosis. nih.gov Interestingly, this analog induced apoptosis regardless of the estrogen receptor status of the cells, suggesting a mechanism that may not be solely dependent on ER antagonism. nih.gov

Flow cytometry analysis of cells treated with Analog II revealed a block in the G2/M phase of the cell cycle in MDA-MB-231 cells. nih.gov Further analysis using bromodeoxyuridine (BrdU) labeling suggested that the compound initially stimulated cells to enter the S phase before they ultimately arrested in G2/M and underwent apoptosis. nih.gov The apoptotic process was found to be dependent on de novo protein synthesis, as it was inhibited by cycloheximide. nih.gov

Another related compound, letrozole, when studied in human cumulus cells, was found to reduce the percentage of cells in the S phase of the cell cycle, indicating an alteration in cell cycle progression.

The table below summarizes the effects of related compounds on cell cycle and apoptosis.

| Cell Line/Model | Compound | Effect on Cell Cycle | Induction of Apoptosis |

| MDA-MB-231 | Analog II | G2/M arrest | Yes |

| MCF-7, MCF-7/LY2 | Analog II | Stimulation into S phase, then apoptosis from G2/M | Yes |

| Human Cumulus Cells | Letrozole | Reduction in S phase | Not specified |

These findings suggest that this compound may have the potential to induce cell cycle arrest and apoptosis in breast cancer cells through mechanisms that could be both dependent and independent of the estrogen receptor, warranting further specific investigation.

Structure Activity Relationship Sar Studies of Clomiphene Analogs

Influence of Chlorination State on Receptor Affinity and Biological Activity

The presence and position of chlorine atoms on the clomiphene scaffold are critical determinants of biological activity. Chlorination can significantly alter a molecule's properties, including its lipophilicity, which affects its ability to cross cell membranes and interact with protein binding sites. researchgate.neteurochlor.org The introduction of a chlorine atom into a molecule can substantially enhance its intrinsic biological activity. researchgate.netnih.gov This is often attributed to an increase in lipophilicity, which can lead to a higher concentration of the compound near its biological target. researchgate.netnih.gov

Impact of Deschloro Substitution on SERM Properties

Deschloro-4,4'-dichloro clomiphene citrate (B86180) is identified as Clomiphene EP Impurity E, indicating it is a known related substance to the parent drug. clearsynth.com As a SERM, its properties are defined by its tissue-dependent agonist and antagonist effects. Clomiphene citrate itself demonstrates a mixed agonist-antagonist profile; it can show both estrogenic and antiestrogenic effects over the same dose range. ias.ac.in It acts as an estrogen agonist/antagonist via the estrogen receptor alpha (ERα) depending on the concentration of coexisting estrogen, while it consistently acts as an antagonist via the estrogen receptor beta (ERβ). nih.gov

Stereoisomeric Differences in Biological Activity (Z- and E-isomers)

Stereochemistry, the three-dimensional arrangement of atoms, plays a crucial role in the biological activity of chiral drugs like clomiphene. nih.govbiomedgrid.com Molecules that are mirror images of each other (enantiomers) can have vastly different effects in biological systems. biomedgrid.com Clomiphene citrate is a mixture of two geometric isomers: zuclomiphene (B94539) (the Z-isomer) and enclomiphene (B195052) (the E-isomer). researchgate.net

These isomers possess distinct biological properties:

Zuclomiphene (Z-isomer): Generally considered the more estrogenic isomer. researchgate.net

Enclomiphene (E-isomer): Known for its predominantly antiestrogenic properties and is considered the active isomer for inducing follicular development. researchgate.netnih.gov

Exploration of Functional Group Modifications and Their Effects on SAR

The structure-activity relationship of clomiphene analogs has been explored by modifying various functional groups, particularly the basic aminoethoxy side chain. This side chain is crucial for antiestrogenic activity, and modifications to it can significantly alter receptor binding and biological effect.

Research on clomiphene analogs has shown that:

Side Chain Length: Methylene additions to the side chain, creating a diethylaminoproproxy side chain, resulted in a 3-fold increase in affinity for the estrogen receptor (RE) compared to enclomiphene. nih.govoup.com

Dealkylation: De-ethylation of the diethylaminoethoxy side chain was found to reduce binding affinity for both the estrogen receptor and the antiestrogen-binding site (AEBS) by 65-70%. nih.govoup.com

Ether Linkage: Converting the ether linkage of the side chain to an amine increased the affinity for the estrogen receptor but significantly decreased the affinity for the AEBS. nih.govoup.com

These findings highlight the sensitivity of the estrogen receptor to the precise structure of the ligand's side chain. The antitumor activity of these analogs at low doses was found to correlate with their relative binding affinity for the estrogen receptor. nih.gov

Interactive Table: Relative Binding Affinities (RBA) of Clomiphene Analogs

This table summarizes the relative binding affinities of several clomiphene analogs for the nuclear estrogen receptor (RE) and the antiestrogen-binding site (AEBS), as investigated in MCF-7 human mammary carcinoma cells. nih.govoup.com

| Compound | Modification from Enclomiphene | RBA for RE (%) (Estradiol = 100%) | RBA for AEBS (%) (Tamoxifen = 100%) |

| Enclomiphene | Parent Compound | 2 | 140 |

| Compound 6866 | Diethylaminoproproxy side chain | 6 | 45 |

| Compound 9599 | De-ethylated side chain | ~0.6-0.7 | ~42-49 |

| Compound 10222 | Ether linkage converted to amine | 5 | 15 |

Preclinical Pharmacological Research in Model Systems

In Vitro Cellular Models for Estrogenic and Antiestrogenic Activity Assessment

In vitro assays are fundamental in determining the direct effects of a compound on cellular processes related to estrogen signaling. These models offer a controlled environment to dissect the molecular mechanisms of action.

Reporter Gene Assays for Estrogen Receptor Activation and Antagonism

Reporter gene assays are a common in vitro tool to screen for and characterize compounds that modulate estrogen receptor (ER) activity. nih.gov These assays utilize cell lines, such as the human breast cancer cell line MCF-7, which endogenously expresses ERα, or non-cancerous cell lines like HeLa cells, which can be engineered to express specific estrogen receptor subtypes (ERα or ERβ). nih.gov

The principle of these assays involves the introduction of a reporter gene, such as luciferase, linked to an estrogen-responsive element. nih.govnsf.gov When a compound with estrogenic activity binds to the ER, it triggers a conformational change in the receptor, leading to its binding to the estrogen-responsive element and subsequent expression of the reporter gene. The resulting signal, for instance, light produced by luciferase, can be quantified to determine the compound's estrogenic potency. nsf.gov Conversely, to assess antiestrogenic activity, the compound is tested in the presence of a known estrogen, like estradiol (B170435). A reduction in the expected signal indicates that the compound is antagonizing the estrogen receptor. nih.gov

Table 1: Commonly Used Cell Lines in Estrogen Receptor Reporter Gene Assays

| Cell Line | Estrogen Receptor Expression | Typical Use |

|---|---|---|

| MCF-7 | Endogenous ERα | Assessing ERα agonists and antagonists. nih.govnih.gov |

| HeLa | Can be transfected with ERα or ERβ | Characterizing subtype-specific ER modulators. nih.gov |

Cell-Based Assays for Growth, Differentiation, and Viability in Relevant Tissue Models

Beyond reporter gene assays, the direct impact of a compound on cell behavior is assessed through various cell-based assays. These assays provide insights into the physiological consequences of ER modulation in tissues that are sensitive to estrogens, such as breast and uterine cells.

Assays measuring cell proliferation, such as the E-SCREEN assay using MCF-7 cells, can determine if a compound promotes or inhibits cell growth. nih.gov Other assays can evaluate changes in cell differentiation markers or assess cell viability to understand the compound's broader cellular effects. nih.gov For instance, a compound's ability to induce apoptosis (programmed cell death) or necrosis can be measured using specific dyes and flow cytometry. nih.gov

Animal Model Investigations of Endocrine and Tissue-Specific Modulation

Animal models are indispensable for understanding the complex, systemic effects of a compound on the endocrine system and various target tissues.

Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Non-Clinical Models

The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical regulatory system for reproduction, controlled by a series of hormonal signals. nih.gov Compounds with estrogenic or antiestrogenic properties can significantly influence this axis. For example, antiestrogenic compounds can block the negative feedback of estrogen on the hypothalamus, leading to an increase in the secretion of gonadotropin-releasing hormone (GnRH). nih.gov This, in turn, stimulates the pituitary gland to release more luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov The effects of a test compound on the HPG axis are often studied in rodent models by measuring changes in hormone levels and reproductive organ weights.

Tissue-Specific Estrogenic and Antiestrogenic Effects in Animal Systems

A compound can exhibit estrogenic effects in some tissues while having antiestrogenic effects in others, a hallmark of selective estrogen receptor modulators (SERMs). nih.gov Animal studies are crucial for elucidating these tissue-specific actions. For example, the uterotrophic assay in immature or ovariectomized rodents is a standard method to assess estrogenic activity. ias.ac.in An increase in uterine weight following administration of a compound indicates an estrogenic effect. ias.ac.in To test for antiestrogenic activity, the compound is co-administered with estradiol, and a prevention of the estradiol-induced uterine weight gain signifies an antiestrogenic effect. ias.ac.in Histological examination of tissues like the uterus can provide further detail on cellular changes, such as epithelial cell height. ias.ac.in

Influence on Hormone Levels in Animal Models (e.g., FSH, LH, Estradiol)

The administration of a compound with endocrine activity will predictably alter circulating hormone levels. In animal models, blood samples are collected to measure concentrations of key hormones. For a compound that antagonizes estrogen receptors at the hypothalamus, an increase in LH and FSH is expected. nih.govnih.gov This, in turn, can lead to increased stimulation of the gonads and a subsequent rise in estradiol production. nih.govnih.gov

Table 2: Expected Hormonal Changes in Animal Models with an Antiestrogenic Compound at the Hypothalamus

| Hormone | Expected Change | Rationale |

|---|---|---|

| GnRH | Increase | Blockade of estrogen negative feedback. nih.gov |

| LH | Increase | Increased stimulation from GnRH. nih.gov |

| FSH | Increase | Increased stimulation from GnRH. nih.govnih.gov |

Metabolism and Pharmacokinetics in Preclinical Contexts

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro assays are critical for predicting a compound's metabolic fate. utsouthwestern.edu These studies typically utilize liver microsomes, S9 fractions, or hepatocytes to assess metabolic stability and identify the enzymes and pathways involved. utsouthwestern.edu

The metabolism of clomiphene citrate (B86180), and by extension, its derivatives, is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, CYP2D6 has been identified as the primary enzyme responsible for the bioactivation of clomiphene into its pharmacologically active metabolites. nih.govmdpi.com Additionally, CYP3A4 and CYP3A5 are also known to contribute to its metabolic clearance. nih.gov

Given the structural similarities, it is highly probable that the metabolism of Deschloro-4,4'-dichloro clomiphene citrate is also predominantly mediated by these same CYP isoforms. The presence of chlorine atoms on the phenyl rings could potentially influence the rate and regioselectivity of the enzymatic reactions.

Table 1: Key Cytochrome P450 Enzymes in the Anticipated Metabolism of this compound

| Enzyme | Known Role in Clomiphene Metabolism | Anticipated Role for the Dichloro-Derivative |

| CYP2D6 | Major enzyme in the formation of active hydroxylated metabolites. nih.govnih.gov | Expected to be a primary catalyst for hydroxylation. |

| CYP3A4 | Contributes to the metabolism of the parent compound and its isomers. nih.gov | Likely involved in the overall metabolic clearance. |

| CYP3A5 | Also implicated in the metabolism of clomiphene isomers. nih.gov | May play a role in the metabolic pathway. |

The metabolic transformation of xenobiotics generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion. nih.gov

For clomiphene, key Phase I metabolic pathways include hydroxylation of the aromatic rings and N-dealkylation of the diethylaminoethyl side chain, resulting in metabolites such as 4-hydroxyclomiphene (B10858560) and N-desethylclomiphene. nih.govmdpi.com It is therefore anticipated that this compound undergoes similar Phase I transformations.

Phase II metabolism would likely involve the conjugation of the hydroxylated metabolites with glucuronic acid or sulfate, a common detoxification pathway for phenolic compounds. researchgate.net

Table 2: Predicted Metabolic Transformations of this compound

| Metabolic Phase | Reaction Type | Predicted Metabolites |

| Phase I | Hydroxylation | Hydroxylated derivatives on the phenyl rings. |

| N-Dealkylation | N-desethyl and N,N-didesethyl metabolites. | |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites. |

| Sulfation | Sulfate conjugates of hydroxylated metabolites. |

Metabolite Profiling and Excretion Pathways in Preclinical Animal Samples

Preclinical studies with clomiphene in rats have demonstrated that the compound and its metabolites are primarily eliminated through the feces. nih.gov These studies identified hydroxylated and methoxylated derivatives in liver tissue and excreta. nih.gov A similar excretion profile would be expected for this compound, with the liver being the main site of metabolism and the biliary-fecal route being the primary path of elimination.

Investigations into Bioactivation Pathways and Reactive Metabolite Formation

Bioactivation is the process by which a chemically stable compound is metabolized into a reactive species. researchgate.net These reactive metabolites can covalently bind to cellular macromolecules, potentially leading to toxicity. nih.govwustl.edu

Studies on clomiphene have shown that its hydroxylated metabolites can form electrophilic allene-quinones, which are reactive intermediates with arylating capabilities. nih.govnih.gov This suggests a potential for bioactivation. Given that the formation of such reactive species is dependent on the hydroxylation of the phenyl rings, it is plausible that this compound could also undergo a similar bioactivation pathway. The presence of two chlorine atoms on one of the phenyl rings might influence the electronic properties of the molecule and, consequently, the propensity for reactive metabolite formation.

Theoretical and Computational Studies

Molecular Docking and Dynamics Simulations with Estrogen Receptors and Other Potential Targets

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a receptor. For Deschloro-4,4'-dichloro clomiphene citrate (B86180), these studies are essential for understanding its interaction with estrogen receptors (ERα and ERβ), the primary targets for selective estrogen receptor modulators (SERMs).

Molecular Docking with Estrogen Receptors:

Molecular docking studies of triphenylethylene (B188826) derivatives, the structural class to which Deschloro-4,4'-dichloro clomiphene citrate belongs, have elucidated key binding modes within the ligand-binding domain (LBD) of estrogen receptors. nih.govacs.org The triphenylethylene scaffold is crucial for establishing hydrophobic interactions within the ER binding pocket. acs.org In the case of related compounds like 4-hydroxytamoxifen (B85900) (4-OHT), the aminoalkoxy side chain plays a critical role in the antagonistic activity by sterically hindering the co-activator binding surface. nih.gov For this compound, the two chloro-substituted phenyl rings and the unsubstituted phenyl ring would be expected to occupy the hydrophobic pocket of the ER LBD. The binding mode of a similar triphenylethylene bisphenol analog was found to be nearly identical to that of Z-norendoxifen, with one of the phenolic hydroxyl groups forming hydrogen bonds with Arg394 and Glu353. nih.gov

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational changes in both the ligand and the receptor over time, offering insights into the stability of the ligand-receptor complex. tandfonline.comnih.gov For SERMs, MD simulations can reveal how the ligand binding induces specific conformations in the ER, leading to either agonistic or antagonistic effects. researchgate.net The binding of a SERM can induce a unique conformational change in the receptor that influences its interaction with co-regulators. researchgate.net Studies on other SERMs have shown that stable binding is often characterized by a robust network of hydrogen bonds and hydrophobic interactions within the LBD. mdpi.com It is plausible that MD simulations of this compound would show stable interactions within the ER binding pocket, with the chlorinated phenyl rings contributing to the stability of the complex.

Interaction with Other Potential Targets:

Table 1: Representative Binding Affinities of Triphenylethylene Derivatives to Estrogen Receptors

| Compound | ERα Binding Affinity (Relative to Estradiol) | ERβ Binding Affinity (Relative to Estradiol) | Reference |

| Tamoxifen (B1202) | Moderate | Moderate | nih.gov |

| 4-Hydroxytamoxifen | High | High | nih.gov |

| Raloxifene (B1678788) | High | High | nih.gov |

| Triphenylethylene Bisphenol Analog | Moderate | Moderate | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound and its analogs, QSAR models can predict their binding affinity to estrogen receptors and their potential as ER modulators.

QSAR studies on SERMs have identified several key molecular descriptors that influence their activity. These often include physicochemical properties such as lipophilicity (logP), molar refractivity, and electronic parameters. nih.gov For a series of tetrahydroisoquinoline derivatives, lipophilicity and specific carbon atom positions were found to be important for ERα binding, while molar refractivity was significant for ERβ binding. nih.gov 4D-QSAR studies on raloxifene analogs have also been successful in predicting their potency as ERα ligands. nih.govdntb.gov.ua

For this compound, a QSAR model would likely consider descriptors related to its three phenyl rings and the chloro substitutions. The presence and position of the chlorine atoms would significantly impact the electronic and steric properties of the molecule, which in turn would affect its interaction with the estrogen receptor. The development of a robust QSAR model for a series of clomiphene analogs including this compound would enable the prediction of the activity of novel derivatives and guide the synthesis of more potent and selective compounds. tandfonline.com

Table 2: Key Molecular Descriptors in QSAR Models for SERMs

| Descriptor | Description | Relevance to SERM Activity | Reference |

| LogP | Octanol-water partition coefficient | Influences membrane permeability and binding to hydrophobic pockets of receptors. | nih.gov |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance | Relates to the volume occupied by a molecule and its binding to the receptor. | nih.gov |

| Topological Indices | Numerical descriptors of molecular topology | Can encode information about molecular size, shape, and branching. | mdpi.com |

| Electronic Parameters | Describe the electronic properties of atoms or functional groups | Important for electrostatic and hydrogen bonding interactions with the receptor. | nih.gov |

Prediction of Pharmacokinetic and Metabolic Properties Using In Silico Approaches

In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable for the early assessment of the drug-like characteristics of a compound. biorxiv.orgnih.gov For this compound, these predictions can provide estimates of its oral bioavailability, distribution in the body, metabolic pathways, and potential for drug-drug interactions.

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK models can simulate the pharmacokinetic profile of a drug in the body based on its physicochemical properties and physiological parameters. mdpi.comnih.gov A PBPK model for (E)-clomiphene has been developed to predict its pharmacokinetics and the influence of genetic polymorphisms in metabolizing enzymes like CYP2D6 and CYP3A4. mdpi.comnih.gov Given the structural similarity, a similar model could be adapted for this compound to predict its plasma concentration-time profiles and tissue distribution. The lipophilic nature of clomiphene and its analogs suggests potentially extensive distribution into tissues. researchgate.net

Metabolism Prediction:

The metabolism of clomiphene is known to involve N-dealkylation and hydroxylation, primarily mediated by CYP enzymes. nih.govresearchgate.net The presence of chlorine atoms in this compound would likely influence its metabolic stability and the sites of metabolism. In silico tools can predict the potential sites of metabolism on the molecule, which can help in identifying its major metabolites. The blockage of a potential hydroxylation site by a chlorine atom on one of the phenyl rings could alter the metabolic profile compared to clomiphene. nih.gov

Table 3: Predicted ADME Properties for Representative SERMs (Illustrative)

| Property | Predicted Value | Implication | Reference |

| Oral Bioavailability | Moderate to High | Likely to be absorbed after oral administration. | ekb.eg |

| Blood-Brain Barrier Permeation | Variable | Potential for central nervous system effects depends on the specific analog. | ekb.eg |

| CYP2D6 Inhibition | Potential Inhibitor | Possibility of drug-drug interactions with other CYP2D6 substrates. | mdpi.comnih.gov |

| Plasma Protein Binding | High | Expected to be highly bound to plasma proteins, affecting its distribution. | N/A |

Conformational Analysis and Stereoisomer Stability in Different Environments

The triphenylethylene scaffold of this compound allows for the existence of geometric isomers (E and Z isomers), and the rotational freedom around the single bonds gives rise to various conformations.

Conformational Analysis:

The biological activity of triphenylethylene derivatives is highly dependent on their three-dimensional conformation. nih.gov Computational methods such as quantum chemical calculations can be used to determine the preferred conformations of this compound in different solvent environments. nih.gov The relative orientation of the three phenyl rings and the side chain will dictate how the molecule fits into the binding pocket of the estrogen receptor and other potential targets. The functional activity of triphenylethylene analogs can be manipulated by fine-tuning the substituents on the phenyl rings, which can lead to a switch from antagonistic to agonistic activity. nih.gov

Stereoisomer Stability:

This compound can exist as E and Z isomers, which are likely to have different biological activities and pharmacokinetic profiles, similar to the isomers of clomiphene (enclomiphene and zuclomiphene). researchgate.netresearchgate.net Generally, the trans (E) isomer is more stable than the cis (Z) isomer due to reduced steric hindrance between the bulky substituent groups. aklectures.com The relative stability of the E and Z isomers of this compound can be predicted using computational methods. The environment, such as the polarity of the solvent, can also influence the equilibrium between the isomers. The separation and characterization of the individual isomers are crucial for a complete understanding of the compound's pharmacology. nih.govfiu.edu

Research Applications and Methodological Considerations Non Clinical

Role as an Analytical Reference Standard for Clomiphene Quality Control and Research

Deschloro-4,4'-dichloro clomiphene citrate (B86180) serves a critical function as a characterized reference standard for the API Clomiphene. axios-research.com It is classified as Clomiphene EP Impurity E, a known impurity according to the European Pharmacopoeia. clearsynth.com In this capacity, it is an indispensable tool for pharmaceutical quality control (QC) laboratories and researchers. axios-research.comclearsynth.com

The availability of this compound as a high-purity reference material allows for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). axios-research.comlgcstandards.comgoogle.com These methods are essential for ensuring the quality, purity, and consistency of clomiphene citrate drug products. clearsynth.comsynzeal.com By using Deschloro-4,4'-dichloro clomiphene citrate as a standard, analysts can accurately identify and quantify its presence in batches of the API. axios-research.comclearsynth.com This is a crucial step in the Abbreviated New Drug Application (ANDA) process and during commercial production to ensure that the levels of this specific impurity remain below the established safety thresholds. clearsynth.comsynzeal.com

Suppliers provide this reference material with a Certificate of Analysis, which includes detailed characterization data compliant with regulatory guidelines, ensuring its suitability for these precise analytical applications. synzeal.comlgcstandards.com

Table 1: Chemical and Product Information for this compound

| Identifier | Information | Source |

|---|---|---|

| Chemical Name | 2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | lgcstandards.comscbt.com |

| Synonym | Clomiphene EP Impurity E | clearsynth.com |

| CAS Number | 117884-83-0 | clearsynth.comlgcstandards.comscbt.com |

| Molecular Formula | C₃₂H₃₅Cl₂NO₈ (or C₂₆H₂₇Cl₂NO • C₆H₈O₇) | scbt.combiosynth.com |

| Molecular Weight | 632.53 g/mol | scbt.com |

| Product Type | Pharmaceutical Impurity Reference Standard | axios-research.comlgcstandards.comlgcstandards.com |

Use in Investigating Clomiphene-Related Impurity Profiles and Their Origin

The presence of impurities in a pharmaceutical product is a critical quality attribute that must be carefully monitored and controlled. This compound is a key impurity associated with the synthesis of clomiphene citrate. clearsynth.com Its origin can be traced back to the manufacturing process, where unintended side reactions or the presence of impurities in starting materials can lead to its formation. google.com

Patents describing the synthesis of clomiphene detail multi-step chemical processes, often involving chlorination steps. google.comgoogle.com For instance, one process involves the reaction of 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol with a chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin. google.comgoogle.com Variations in reaction conditions or the purity of reactants can result in the formation of chlorinated analogs such as this compound. google.com

By using this compound as a reference marker, researchers and manufacturers can:

Develop impurity profiles: Chromatographic techniques like HPLC can separate and identify various impurities in a clomiphene sample, with the reference standard confirming the peak corresponding to Impurity E. google.comgoogle.com

Investigate reaction kinetics: Studying the formation of this impurity under different synthetic conditions helps in optimizing the manufacturing process to minimize its generation. google.com

Perform root cause analysis: When a batch of clomiphene shows elevated levels of impurities, having a pure standard of the impurity is vital for troubleshooting and identifying the source of the deviation. clearsynth.comsynzeal.com

This systematic investigation is fundamental to process chemistry and ensures that the final drug product meets the stringent purity requirements set by regulatory bodies.

Table 2: Selected Clomiphene-Related Impurities Identified in Pharmaceutical Standards

| Impurity Name (as per Pharmacopeia) | Common Synonym(s) | Source |

|---|---|---|

| Clomiphene EP Impurity A | Deschloro Clomiphene, Clomiphene USP Related Compound A | synzeal.com |

| Clomiphene EP Impurity C | - | synthinkchemicals.com |

| Clomiphene EP Impurity D | - | axios-research.comsynthinkchemicals.com |

| Clomiphene EP Impurity E | This compound | clearsynth.comsynthinkchemicals.com |

| Clomiphene EP Impurity G, H | - | axios-research.comsynthinkchemicals.comsigmaaldrich.com |

Methodologies for Studying Non-Clomiphene Selective Estrogen Receptor Modulators

The research and development of Selective Estrogen Receptor Modulators (SERMs) involve a range of specialized non-clinical methodologies designed to characterize their unique tissue-selective pharmacology. oup.comtaylorandfrancis.com These methods are crucial for identifying compounds that exhibit desirable estrogen agonist effects in some tissues (like bone) while acting as antagonists in others (like breast and uterine tissue). oup.comnih.gov

Key research methodologies include:

In Vitro Screening and Receptor Studies: The initial discovery process often involves high-throughput screening to identify compounds that bind to estrogen receptors (ERα and ERβ). nih.gov Subsequent assays are designed to determine if a compound acts as an agonist, antagonist, or mixed agonist/antagonist by measuring the conformational changes in the receptor upon binding and its ability to recruit co-activator or co-repressor proteins. nih.gov Some research aims to find compounds that induce a conformational state distinct from that of estradiol (B170435) or other SERMs like tamoxifen (B1202). nih.gov

Cell-Based Assays: Researchers use estrogen-responsive cancer cell lines (e.g., breast or endometrial cancer cells) to evaluate the effect of a SERM on cell proliferation. nih.gov A desirable SERM would inhibit the growth of these cells, demonstrating antagonist activity. nih.gov Furthermore, some advanced SERMs, also classified as Selective Estrogen Receptor Degraders (SERDs), are studied for their ability to induce the proteasomal degradation of the estrogen receptor itself. nih.gov

Animal Models: Ovariectomized rat models are a cornerstone of SERM research. nih.govnih.gov These models are used to assess the in vivo effects of a compound on various tissues simultaneously. Key endpoints measured include changes in bone mineral density (BMD) to test for estrogenic (bone-protective) effects, and uterine weight (uterotrophic assays) to test for unwanted estrogenic stimulation of the endometrium. nih.govnih.gov

Proteomic and Secretome Analysis: Modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed to study how SERMs alter the profile of proteins secreted by target cells (the secretome). nih.gov For example, research on human fallopian tube cells has been used to understand how clomiphene affects the tubal microenvironment by analyzing changes in secreted proteins related to estrogen signaling and other pathways. nih.gov This approach provides mechanistic insights into the broader biological effects of a SERM beyond direct receptor interaction.

Table 3: Summary of Methodologies in Non-Clinical SERM Research

| Methodology | Primary Objective | Example Application | Source |

|---|---|---|---|

| In Vitro Receptor Binding Assays | To determine affinity and interaction with ERα and ERβ. | Screening for novel compounds that bind to estrogen receptors. | nih.gov |

| Cell Proliferation Assays | To assess agonist/antagonist activity in specific cell types. | Evaluating if a SERM inhibits growth of ER-positive breast cancer cells. | nih.gov |

| Ovariectomized Rodent Models | To evaluate tissue-selective effects in vivo. | Measuring changes in bone mineral density and uterine weight in rats treated with a SERM. | nih.govnih.gov |

| Proteomic/Secretome Analysis (e.g., LC-MS/MS) | To identify downstream cellular pathways affected by the SERM. | Analyzing the secretome of fallopian tube cells to find protein changes after SERM exposure. | nih.gov |

Future Research Directions

Elucidation of Novel Molecular Targets Beyond Estrogen Receptors for This Analog

The primary mechanism of action for clomiphene citrate (B86180), a well-studied selective estrogen receptor modulator (SERM), involves its interaction with estrogen receptors. nih.govdrugs.com However, the therapeutic and off-target effects of its analogs may not be solely dictated by estrogen receptor binding. Future research must venture beyond this established target to explore other potential molecular interactions for Deschloro-4,4'-dichloro clomiphene citrate. Investigating its binding affinity and functional activity at other nuclear hormone receptors, ion channels, enzymes, and G-protein coupled receptors is essential. Techniques such as affinity chromatography, radioligand binding assays with a broad panel of receptors, and computational docking studies could reveal novel, unanticipated molecular targets. Identifying such targets would be the first step in understanding any unique biological activities of this analog.

Comparative Pharmacological Profiling with Other SERM Analogs and Metabolites

A comprehensive understanding of this compound necessitates a thorough comparative analysis with its parent compound, clomiphene, and other relevant SERM analogs and metabolites. This research should focus on delineating the differences in receptor binding profiles, agonist versus antagonist activity at various estrogen receptor subtypes (ERα and ERβ), and tissue-specific effects. Head-to-head studies comparing its potency and efficacy with compounds like enclomiphene (B195052), zuclomiphene (B94539), and other known clomiphene impurities would provide valuable insights into how the structural modifications—specifically the deschloro- and dichloro- substitutions—influence its pharmacological properties.

Table 1: Key SERM Analogs for Comparative Profiling

| Compound Name | Key Characteristics |

| Clomiphene | Parent compound, mixture of zuclomiphene and enclomiphene. drugs.com |

| Enclomiphene | trans-isomer of clomiphene. |

| Zuclomiphene | cis-isomer of clomiphene. |

Development and Application of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To dissect the cellular and molecular mechanisms of this compound, the development and use of sophisticated in vitro and ex vivo models are paramount. Standard two-dimensional cell culture systems using cell lines expressing different levels of estrogen receptors can provide initial data. However, moving towards more physiologically relevant models, such as three-dimensional organoids, patient-derived xenografts, and microfluidic "organ-on-a-chip" systems, will be crucial. These advanced models can better recapitulate the complex cellular environments of target tissues (e.g., breast, bone, uterus, hypothalamus) and allow for more accurate predictions of in vivo responses. For instance, studies on cultured mouse oocytes have been used to examine the effects of clomiphene citrate, providing a template for similar investigations with its analogs. nih.gov

Integration of Multi-Omics Data to Understand Comprehensive Biological Effects

A systems biology approach, integrating various "omics" technologies, will be indispensable for painting a complete picture of the biological effects of this compound. Transcriptomics (RNA-seq) can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic changes induced by the compound. The integration of these multi-omics datasets can help in identifying key signaling pathways and biological processes that are modulated by this specific analog. nih.govmdpi.commdpi.com This comprehensive molecular profiling is expected to uncover novel mechanisms of action and potential biomarkers of response.

Table 2: Multi-Omics Approaches for Comprehensive Analysis

| Omics Type | Information Gained | Potential Application |

| Genomics | Genetic predispositions to response | Patient stratification |

| Transcriptomics | Changes in gene expression | Pathway analysis |

| Proteomics | Alterations in protein abundance and modifications | Target identification |

| Metabolomics | Changes in metabolic profiles | Biomarker discovery |

Focused Research on Stereoisomer-Specific Activities and Their Implications

Clomiphene citrate is a mixture of two geometric isomers, zuclomiphene (cis) and enclomiphene (trans), which possess distinct pharmacological properties. drugs.com It is highly probable that the E and Z isomers of this compound also exhibit different biological activities. Future research should prioritize the separation of these stereoisomers and the characterization of their individual pharmacological profiles. This includes determining their respective binding affinities for estrogen receptors and other potential targets, as well as their functional effects in various cellular and animal models. Understanding the stereoisomer-specific activities is critical for any potential future development, as the therapeutic effects and side effect profiles may be attributable to one isomer over the other.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.